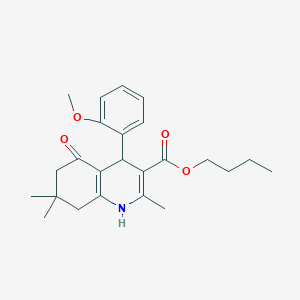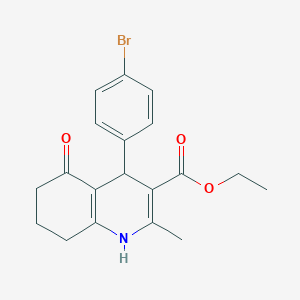![molecular formula C16H14Cl4N4OS B11701374 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701374.png)
3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide: is a complex organic compound with a unique structure that includes a benzamide core, a trichloroethyl group, and a chloropyridinyl carbamothioyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with an amine to form the benzamide.
Introduction of the Trichloroethyl Group: The next step involves the introduction of the trichloroethyl group. This can be achieved by reacting the benzamide with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus pentachloride.
Attachment of the Chloropyridinyl Carbamothioyl Moiety: The final step involves the attachment of the chloropyridinyl carbamothioyl moiety. This can be done by reacting the intermediate with 5-chloropyridine-2-carbothioamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the trichloroethyl group, converting it to a less chlorinated derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloropyridinyl moiety. Nucleophiles such as amines and thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its chloropyridinyl moiety can interact with biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its structure suggests it may have activity against certain diseases, and it can be used in drug discovery and development programs.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can impart desirable characteristics to these materials.
作用机制
The mechanism of action of 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The chloropyridinyl moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The trichloroethyl group can also interact with cellular components, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 3-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide)
- 2-methyl-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]ethyl}benzamide)
- 3-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)ethyl}benzamide)
Uniqueness
The uniqueness of 3-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide lies in its specific combination of functional groups. The presence of the chloropyridinyl moiety distinguishes it from other similar compounds, providing unique binding properties and biological activities.
属性
分子式 |
C16H14Cl4N4OS |
|---|---|
分子量 |
452.2 g/mol |
IUPAC 名称 |
3-methyl-N-[2,2,2-trichloro-1-[(5-chloropyridin-2-yl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N4OS/c1-9-3-2-4-10(7-9)13(25)23-14(16(18,19)20)24-15(26)22-12-6-5-11(17)8-21-12/h2-8,14H,1H3,(H,23,25)(H2,21,22,24,26) |
InChI 键 |
PBZJLVPENCLOTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=NC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11701300.png)
![Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B11701304.png)

![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701324.png)

![methyl 4-[[2-[(4-methoxycarbonylbenzoyl)amino]-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]carbamoyl]benzoate](/img/structure/B11701329.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)-2-furyl]methylidene}-3-hydroxy-2-naphthohydrazide](/img/structure/B11701332.png)

![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701343.png)
![Ethyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11701351.png)
![N-[4-(Ethenyloxy)phenyl]-4-fluorobenzamide](/img/structure/B11701359.png)
![2-{2-[(Anilinocarbonyl)oxy]ethoxy}ethyl phenylcarbamate](/img/structure/B11701368.png)
![4-tert-butyl-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11701376.png)
![4-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11701388.png)
